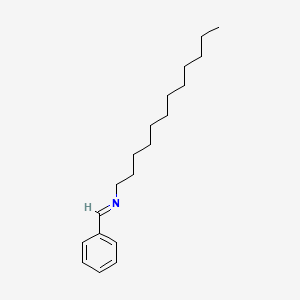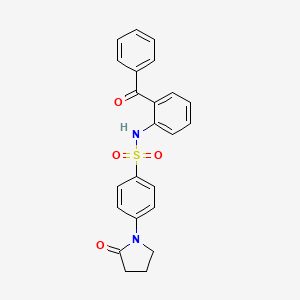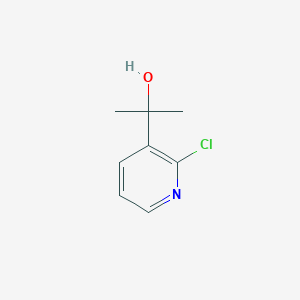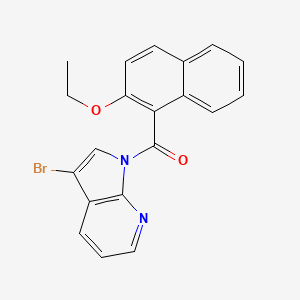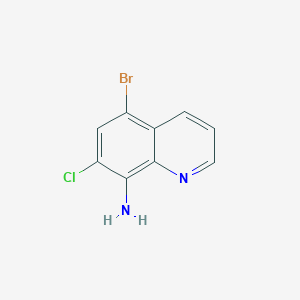
5-Bromo-7-chloroquinolin-8-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Bromo-7-chloroquinolin-8-amine is a heterocyclic aromatic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The presence of amino, bromo, and chloro substituents on the quinoline ring enhances its reactivity and potential for various applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-7-chloroquinolin-8-amine typically involves multi-step reactions starting from quinoline or its derivatives. One common method includes the bromination and chlorination of quinoline followed by amination. For instance, the bromination of 8-nitroquinoline with N-bromosuccinimide (NBS) followed by reduction and chlorination can yield this compound .
Industrial Production Methods: Industrial production methods often involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments is crucial to minimize side reactions and maximize efficiency.
Analyse Chemischer Reaktionen
Types of Reactions: 5-Bromo-7-chloroquinolin-8-amine undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group.
Substitution: Halogen atoms (bromo and chloro) can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as palladium on carbon (Pd/C) and hydrogen gas (H2) are used.
Substitution: Nucleophiles like sodium azide (NaN3) and amines are used under basic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group can yield nitroquinoline derivatives, while substitution reactions can introduce various functional groups onto the quinoline ring.
Wissenschaftliche Forschungsanwendungen
5-Bromo-7-chloroquinolin-8-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.
Medicine: Quinoline derivatives, including this compound, are investigated for their potential therapeutic applications, such as antimalarial and antiviral activities.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 5-Bromo-7-chloroquinolin-8-amine involves its interaction with various molecular targets and pathways. The compound can intercalate into DNA, disrupting its function and leading to cell death. It can also inhibit enzymes involved in critical biological processes, such as DNA replication and protein synthesis .
Vergleich Mit ähnlichen Verbindungen
8-Aminoquinoline: Lacks the bromo and chloro substituents, making it less reactive.
5-Bromo-8-chloroquinoline: Lacks the amino group, reducing its potential for biological interactions.
7-Chloroquinoline: Lacks both the amino and bromo groups, limiting its reactivity and applications.
Uniqueness: 5-Bromo-7-chloroquinolin-8-amine is unique due to the presence of all three substituents (amino, bromo, and chloro) on the quinoline ring. This combination enhances its reactivity and potential for various applications in chemistry, biology, and medicine .
Eigenschaften
CAS-Nummer |
1215767-85-3 |
|---|---|
Molekularformel |
C9H6BrClN2 |
Molekulargewicht |
257.51 g/mol |
IUPAC-Name |
5-bromo-7-chloroquinolin-8-amine |
InChI |
InChI=1S/C9H6BrClN2/c10-6-4-7(11)8(12)9-5(6)2-1-3-13-9/h1-4H,12H2 |
InChI-Schlüssel |
KXURWWAXSORLJY-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C=C(C(=C2N=C1)N)Cl)Br |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![6-[(morpholin-4-yl)methyl]pyridin-3-amine](/img/structure/B8770015.png)


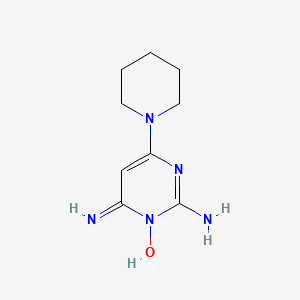
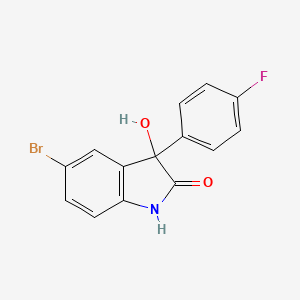
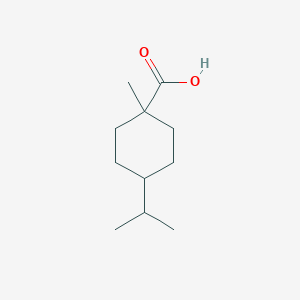
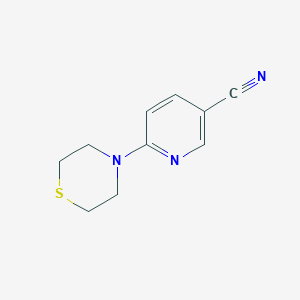
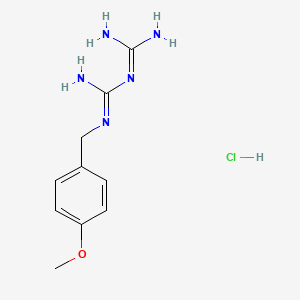
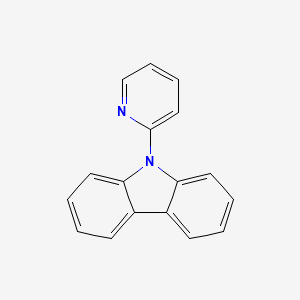
![Ethyl {N-[(4-nitrophenyl)amino]carbamoyl}formate](/img/structure/B8770075.png)
